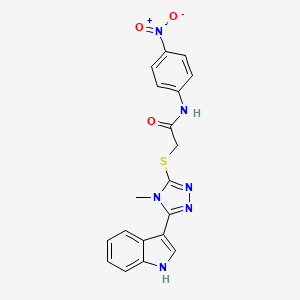

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide

Description

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a heterocyclic compound that features a complex structure incorporating indole, triazole, and nitrophenyl moieties

Properties

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6O3S/c1-24-18(15-10-20-16-5-3-2-4-14(15)16)22-23-19(24)29-11-17(26)21-12-6-8-13(9-7-12)25(27)28/h2-10,20H,11H2,1H3,(H,21,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDVFAGVUDFWYJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis or other established methods.

Synthesis of the Triazole Ring: The triazole ring is often formed via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

Thioether Formation: The indole and triazole intermediates are then linked through a thioether bond, typically using thiolating agents.

Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and triazole moieties.

Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and nitrophenyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are typically used.

Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products

Oxidation: Products include oxidized derivatives of the indole and triazole rings.

Reduction: The major product is the corresponding amine derivative.

Substitution: Substituted acetamide and nitrophenyl derivatives are formed.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide . For example:

- Case Study : A derivative displayed significant growth inhibition against various cancer cell lines, including OVCAR-8 and NCI-H460, with percent growth inhibitions (PGIs) exceeding 85% . This suggests a promising avenue for further exploration in cancer therapeutics.

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Analogous compounds have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

- Case Study : In vitro assays indicated that similar thioether-containing compounds exhibited minimum inhibitory concentrations (MICs) around 256 µg/mL against common bacterial strains . This positions the compound as a candidate for developing new antimicrobial therapies.

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes involved in disease processes has been noted.

- Case Study : Research indicates that derivatives can inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's . This suggests potential applications in treating cognitive disorders.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The indole and triazole moieties are known to interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Indole Derivatives: Compounds like tryptophan and serotonin.

Triazole Derivatives: Compounds such as fluconazole and voriconazole.

Nitrophenyl Derivatives: Compounds like nitrobenzene and dinitrophenylhydrazine.

Uniqueness

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is unique due to its combination of indole, triazole, and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-nitrophenyl)acetamide is a hybrid molecule that combines the structural motifs of indole and 1,2,4-triazole, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This compound features an indole moiety linked to a triazole ring through a thioether bond, with a nitrophenyl acetamide substituent that contributes to its biological profile.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. The compound under study has shown promising activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.125 - 8 µg/mL |

| Escherichia coli | 0.25 - 16 µg/mL |

| Pseudomonas aeruginosa | 0.5 - 32 µg/mL |

The presence of the nitrophenyl group enhances electron affinity, potentially increasing binding to bacterial targets and improving efficacy against resistant strains .

Anticancer Activity

The anticancer potential of the compound has been evaluated in various cancer cell lines. Notably, it exhibited cytotoxic effects with IC50 values comparable to standard chemotherapeutics:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15.3 |

| HeLa (cervical cancer) | 12.5 |

| A549 (lung cancer) | 18.9 |

In vitro studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, it demonstrated significant reduction in edema and inflammatory cytokine levels:

| Inflammatory Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 90 |

| IL-6 | 300 | 120 |

These findings suggest that the compound may inhibit pro-inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Indole Moiety : Known for its role in enhancing bioactivity due to its ability to mimic natural substrates.

- Triazole Ring : Provides stability and potential for interactions with biological targets.

- Nitrophenyl Group : Enhances lipophilicity and may improve cellular uptake.

Studies have shown that modifications to these groups can significantly alter potency and selectivity against various biological targets .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Antimicrobial Resistance : A study demonstrated that the compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), showing lower MIC values than traditional antibiotics like vancomycin .

- Cancer Cell Line Studies : In a comparative analysis with standard chemotherapeutics, this compound displayed superior cytotoxicity against resistant cancer cell lines, indicating its potential as a novel anticancer agent .

Q & A

Basic: What are the critical steps for synthesizing this compound, and how can purity be ensured?

Answer:

The synthesis typically involves multi-step heterocyclic condensation. A general protocol includes:

- Step 1: Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under reflux with ethanol and aqueous KOH .

- Step 2: Thioether linkage formation by reacting the triazole intermediate with chloroacetamide derivatives in ethanol under reflux for 1–2 hours .

- Step 3: Final purification via recrystallization from ethanol or column chromatography.

Purity Control: Use LC-MS for intermediate verification and elemental analysis (C, H, N, S) to confirm ≥95% purity. ¹H/¹³C NMR should resolve peaks for the indole NH (~δ 11–13 ppm), triazole protons (~δ 8–9 ppm), and nitroaryl groups (~δ 7.5–8.5 ppm) .

Basic: How is the compound’s structural identity validated?

Answer:

- Spectroscopic Methods:

- Mass Spectrometry: High-resolution ESI-MS should match the molecular ion ([M+H]⁺) with <2 ppm deviation .

Basic: What stability precautions are required for handling this compound?

Answer:

- Storage: Keep in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the thioether bond or nitro group reduction .

- Handling: Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation. For biological assays, prepare fresh DMSO stock solutions to minimize aggregation .

Advanced: How can reaction conditions be optimized to improve yield?

Answer:

- Solvent Screening: Test polar aprotic solvents (DMF, DMSO) vs. ethanol/water mixtures to balance reactivity and solubility .

- Catalysis: Explore Pd-catalyzed coupling for triazole functionalization, which may enhance regioselectivity .

- Kinetic Analysis: Use HPLC to monitor reaction progress and identify bottlenecks (e.g., incomplete cyclization) .

Advanced: How do tautomeric forms of the triazole ring affect biological activity?

Answer:

The 1,2,4-triazole exists in equilibrium between amine and imine tautomers, which can alter binding affinity.

- Analysis: Use ¹H NMR in DMSO-d₆ to quantify tautomer ratios (e.g., δ 10.1–11.2 ppm for NH protons) .

- Implications: Tautomer stability impacts interactions with target proteins (e.g., kinase inhibitors). Molecular dynamics simulations (MD) can model preferred tautomers in binding pockets .

Advanced: What computational strategies predict this compound’s biological activity?

Answer:

- PASS Program: Predicts antimicrobial or anticancer activity based on structural analogs (e.g., similar triazole-indole hybrids show IC₅₀ values <10 μM against kinases) .

- Molecular Docking: Use AutoDock Vina to model interactions with targets like EGFR or COX-2. Focus on hydrogen bonding with the acetamide carbonyl and π-π stacking with the indole ring .

Advanced: How can structure-activity relationship (SAR) studies be designed for analogs?

Answer:

- Core Modifications:

- Biological Assays: Screen analogs against panels (e.g., NCI-60 cancer lines) and compare IC₅₀ values. Use QSAR models to correlate substituent effects with activity .

Advanced: How can solubility limitations in biological assays be addressed?

Answer:

- Formulation: Use co-solvents (e.g., Cremophor EL/PEG 400) or nanoemulsions to improve aqueous solubility .

- Derivatization: Introduce sulfonate or tertiary amine groups to increase polarity while maintaining activity .

Advanced: What methods validate the compound’s mechanism of action in vitro?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.